3,5-dibromo-4-chloro-2-methylPyridine
Description
3,5-Dibromo-4-chloro-2-methylpyridine (molecular formula: C₆H₄Br₂ClN) is a halogenated pyridine derivative featuring bromine atoms at positions 3 and 5, a chlorine atom at position 4, and a methyl group at position 2. The methyl group at position 2 introduces steric hindrance, while the electron-withdrawing halogens (Br, Cl) modulate the aromatic ring’s electron density, enhancing stability and directing electrophilic substitution reactions .
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
3,5-dibromo-4-chloro-2-methylpyridine |
InChI |
InChI=1S/C6H4Br2ClN/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |
InChI Key |
DSUSBXOHVCFGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Br)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with 2-methylpyridine or its derivatives, which undergo selective bromination and chlorination. Alternatively, halogenated aminopyridines serve as intermediates for further halogen exchange or substitution reactions.
Bromination and Chlorination Reactions
- Bromination is commonly achieved using bromine (Br2) or hydrobromic acid (HBr) in the presence of oxidants such as hydrogen peroxide (H2O2) under controlled temperature conditions.
- Chlorination at the 4-position can be introduced using acetyl chloride or other chlorinating agents in the presence of iodine salts as catalysts.
Representative Synthetic Route (Adapted from Related Halopyridine Syntheses)
A plausible synthetic pathway for 3,5-dibromo-4-chloro-2-methylpyridine, based on analogous halopyridine syntheses (e.g., 3,5-dibromo-4-iodopyridine), involves:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from 2-methylpyridine | 2-methylpyridine | Substrate |
| 2 | Bromination at 3 and 5 positions | Br2 or HBr + H2O2, 110–120°C, reflux for 5–8 h | Formation of 3,5-dibromo-2-methylpyridine |
| 3 | Chlorination at 4-position | Acetyl chloride, iodine salt catalyst, reflux under nitrogen, 24 h | Introduction of 4-chloro substituent |
| 4 | Purification | Extraction, drying, recrystallization (e.g., hexane or ethyl acetate/petroleum ether) | Pure 3,5-dibromo-4-chloro-2-methylpyridine |
Detailed Reaction Conditions and Yields
Based on the synthesis of structurally related compounds such as 3,5-dibromo-4-iodopyridine, the following parameters are critical:
- Bromination : Conducted in hydrobromic acid solution with hydrogen peroxide as oxidant at 110–120°C for 5–8 hours. The pH is adjusted post-reaction to neutralize and facilitate extraction.
- Chlorination : Performed by refluxing the brominated intermediate with acetyl chloride and iodine salts under nitrogen atmosphere for 24 hours, followed by neutralization and extraction.
- Yields : For similar halopyridines, yields range from 60% to 80% for the halogenation steps; however, yields for 3,5-dibromo-4-aminopyridine intermediates are reported between 24% and 58% depending on conditions and starting materials.
Example Synthesis of 3,5-Dibromo-4-Aminopyridine (Precursor)
An important intermediate, 3,5-dibromo-4-aminopyridine , is synthesized via a one-step reaction from pyridine or pyridinium salts in hydrobromic acid with ammonium salts and hydrogen peroxide, as follows:
| Parameter | Condition | Result |
|---|---|---|
| Pyridine or pyridinium salt | 0.08 mol | Starting material |
| Hydrobromic acid (48%) | 0.08–0.13 mol | Bromination medium |
| Ammonium salt (NH4Br or (NH4)2CO3) | 0.08–0.12 mol | Amination source |
| Hydrogen peroxide (30%) | 12 mL, added dropwise over 30-40 min | Oxidant |
| Temperature | 110–120°C, reflux 5–8 h | Reaction conditions |
| pH adjustment | 10–11 with NaOH | Neutralization |
| Extraction | tert-butyl methyl ether | Isolation |
| Yield | 24.2% to 58.3% | Product yield |
This method is advantageous for its simplicity, mild conditions, and suitability for scale-up.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| One-step synthesis of 3,5-dibromo-4-aminopyridine | Pyridine or pyridinium salt | HBr, NH4Br/(NH4)2CO3, H2O2 | 110–120°C, reflux 5–8 h | 24.2–58.3 | Mild, green, industrially feasible |
| Halogenation followed by halogen exchange (for 3,5-dibromo-4-iodopyridine) | 3,5-dibromo-4-aminopyridine intermediate | Acetyl chloride, iodine salts | Reflux 24 h, N2 atmosphere | 61–79 | Similar approach applicable for 4-chloro substitution |
| Multi-step halogenation starting from 2-methylpyridine | 2-methylpyridine | Br2, Cl2 or acetyl chloride, catalysts | Controlled temperature, reflux | Variable | Requires careful regioselectivity control |
Notes on Industrial and Practical Considerations
- The one-step synthesis of 3,5-dibromo-4-aminopyridine is notable for reducing reaction steps and waste generation, making it environmentally friendly and cost-effective.
- The halogenation steps must be carefully monitored to avoid polyhalogenation or substitution at undesired positions.
- Purification typically involves extraction with organic solvents (e.g., chloroform, tert-butyl methyl ether), drying, and recrystallization to achieve high purity.
- Reaction scale-up requires attention to temperature control and safe handling of bromine and chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-chloro-2-methylPyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
3,5-Dibromo-4-chloro-2-methylPyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-chloro-2-methylPyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific targets . The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,5-dibromo-4-chloro-2-methylpyridine with structurally related compounds based on substituent patterns, molecular weights, and available physicochemical
*Calculated molecular weights based on atomic masses (Br: 79.90, Cl: 35.45, C: 12.01, H: 1.01, N: 14.01).
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